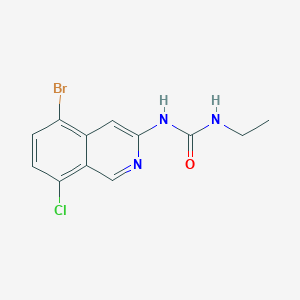
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo halogenation to introduce bromine and chlorine atoms at specific positions on the ring. The final step involves the reaction of the halogenated isoquinoline with ethyl isocyanate to form the urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can be compared with other isoquinoline derivatives that have different substituents on the ring. Similar compounds include:
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the chlorine atom.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom.
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C12H11BrClN3O |
|---|---|
Poids moléculaire |
328.59 g/mol |
Nom IUPAC |
1-(5-bromo-8-chloroisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-15-12(18)17-11-5-7-8(6-16-11)10(14)4-3-9(7)13/h3-6H,2H2,1H3,(H2,15,16,17,18) |
Clé InChI |
DMUBTNRGIMVWBU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


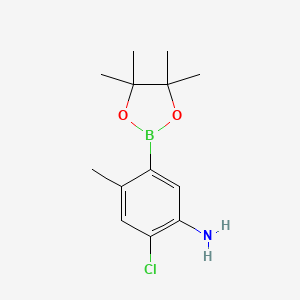

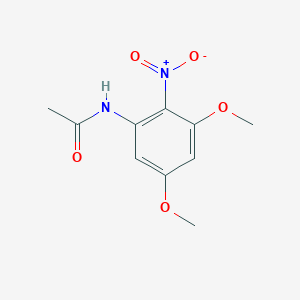
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

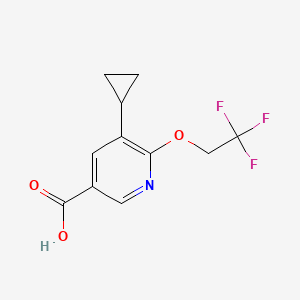
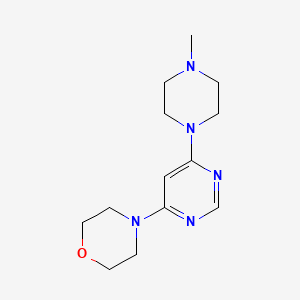
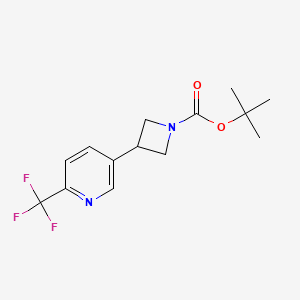

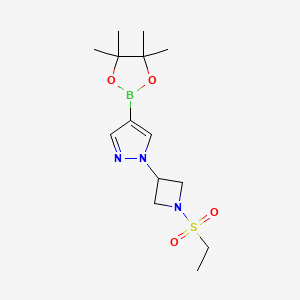
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)

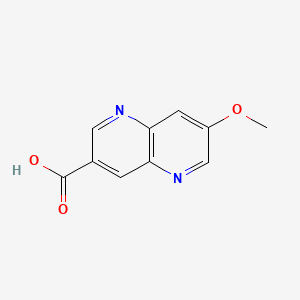
![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
